Weight Gain Incidence vs. Amitriptyline in Double-Blind Depression Trial
In a controlled, double-blind comparative trial against amitriptyline in 35 hospitalized depressed patients, ciclazindol demonstrated equivalent antidepressant efficacy (no significant difference in Hamilton Rating Scale scores or response rate) while producing markedly less weight gain. Only one-third of ciclazindol-treated patients gained weight compared to almost three-quarters in the amitriptyline group, and the mean weight gain of the amitriptyline group was over double that of the ciclazindol group [1]. Both drugs were administered at 50 mg b.d., escalated to 75 mg b.d. in poor responders, over a three-week treatment period [1].
| Evidence Dimension | Proportion of patients gaining weight during 3-week treatment |
|---|---|
| Target Compound Data | ~33% (one-third) of ciclazindol patients gained weight |
| Comparator Or Baseline | ~75% (almost three-quarters) of amitriptyline patients gained weight; mean weight gain >2× that of ciclazindol group |
| Quantified Difference | ~2.3-fold reduction in weight-gain incidence; mean weight gain in the amitriptyline group was over double that of ciclazindol |
| Conditions | 35 hospitalized patients with depressive illness; double-blind; 50–75 mg b.d. dosing for 3 weeks; Hamilton Rating Scale and Levine-Pilowsky Depression Questionnaire |
Why This Matters
Ciclazindol provides equivalent antidepressant efficacy to amitriptyline while conferring a substantially lower liability for treatment-emergent weight gain, making it the preferable reference compound for studies where body-weight confounds must be minimised.
- [1] Levine S. A controlled comparative trial of a new antidepressant, ciclazindol. J Int Med Res. 1979;7(1):1-5. doi:10.1177/030006057900700101. PMID: 369921. View Source
